molecular formula C14H16ClN5O B3034059 1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351788-71-0

1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No. B3034059
CAS RN: 1351788-71-0
M. Wt: 305.76
InChI Key: VCJLKXNTIXACNF-UHFFFAOYSA-N
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Description

The compound “1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a carbonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized using techniques common in organic chemistry. For example, the 1,2,3-triazole ring could potentially be formed using a Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, specific information about the molecular structure of this compound was not found .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the 1,2,3-triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a chlorophenyl group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Unfortunately, specific safety data for this compound was not found .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses in areas such as medicinal chemistry .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-10-1-3-12(4-2-10)20-9-13(17-18-20)14(21)19-7-5-11(16)6-8-19/h1-4,9,11H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJLKXNTIXACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Reactant of Route 2
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Reactant of Route 3
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Reactant of Route 4
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Reactant of Route 6
1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

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